Enantiopurity Guarantee: Vendor-Specified Optical Rotation vs. (S)-Enantiomer
The critical distinction between the (R)- and (S)-enantiomers is defined by their opposite optical rotation. Procurement specifications from reputable vendors guarantee the absolute configuration and enantiopurity. For (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4), the specific optical rotation is [α]²⁰/D +7.8°, c = 2 in chloroform. In contrast, the (S)-enantiomer (CAS 95335-91-4) exhibits an optical rotation of [α]²⁰/D -7.5°, c = 2 in chloroform .
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | +7.8° (c = 2, CHCl₃) |
| Comparator Or Baseline | (S)-enantiomer: -7.5° (c = 2, CHCl₃) |
| Quantified Difference | Opposite sign of rotation; magnitude difference of ~0.3° |
| Conditions | Polarimetry at 20°C, sodium D-line (589 nm), in chloroform |
Why This Matters
This quantitative data confirms the absolute configuration of the (R)-enantiomer and provides a quality control metric to verify that the correct stereoisomer has been procured, preventing the use of the wrong enantiomer in stereospecific reactions.
